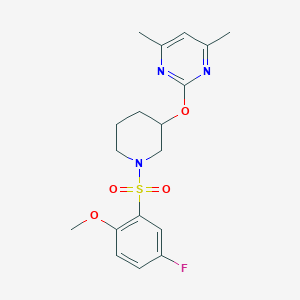![molecular formula C10H12ClN3O B2983510 Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride CAS No. 2253632-90-3](/img/structure/B2983510.png)
Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Synthesis Analysis
Spirocyclic compounds have emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . Many synthetic methodologies have been established for the construction of spirocyclic compounds .Molecular Structure Analysis
Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
Spiro compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . They have been used in the synthesis of amino acids, alkaloids, and toxoids .Physical And Chemical Properties Analysis
Spiro compounds are typically organic compounds that present a twisted structure of two or more rings . They are characterized by having two rings sharing the same atom, the quaternary spiro carbon .Applications De Recherche Scientifique
Novel Synthesis Methods
Researchers have developed novel synthetic routes to create various spiro compounds, including spiro oxazolidinediones and spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s. These methods often involve cascade reactions, microwave-assisted approaches, and catalyst-free, multicomponent syntheses, highlighting the chemical versatility and potential for creating complex structures efficiently (Zhou et al., 2022), (Maloo et al., 2016).
Biological Activities and Pharmacological Applications
Several studies have focused on evaluating the biological activities of spiro compounds, including their roles as aldose reductase inhibitors, substance P inhibitors, and antibacterial agents. These activities suggest potential therapeutic applications in treating conditions such as diabetes complications, pain management, and bacterial infections (Malamas & Hohman, 1994), (Barrow & Sun, 1994).
Exploration of Chemical Properties
Research has also been directed towards understanding the chemical properties of spiro compounds, such as their photo- and thermochromic properties, reaction mechanisms, and regioselectivity in various chemical reactions. These studies contribute to a deeper understanding of the reactivity and potential applications of spiro compounds in materials science and synthetic chemistry (Komissarov et al., 1997).
Antioxidant Studies
Spiro compounds have been evaluated for their antioxidant activities, with some showing promising results in scavenging free radicals. This opens up possibilities for their use in developing treatments or supplements to combat oxidative stress-related diseases (Patel et al., 2022).
Mécanisme D'action
Target of Action
Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride, also known as EN300-6730281, is a complex compound with a unique structure. The primary targets of this compound are currently unknown. Spiro heterocycles, a class of compounds to which en300-6730281 belongs, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds, such as en300-6730281, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This suggests that EN300-6730281 may interact with its targets in a highly specific manner.
Biochemical Pathways
Spiro[azetidine-2,3’-indole]-2’,4(1’h)-dione derivatives, which are structurally similar to en300-6730281, have shown antibacterial and antifungal activities . This suggests that EN300-6730281 may affect pathways related to bacterial and fungal growth and proliferation.
Result of Action
Given the antibacterial and antifungal activities of structurally similar compounds , it is possible that EN300-6730281 may have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c14-9-7-3-1-2-4-8(7)12-10(13-9)5-11-6-10;/h1-4,11-12H,5-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLPFAHTUAKRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)NC3=CC=CC=C3C(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

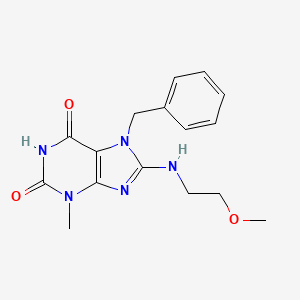
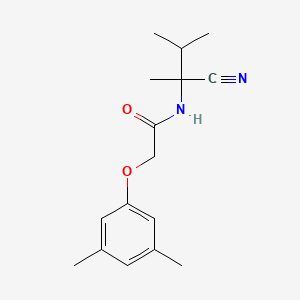
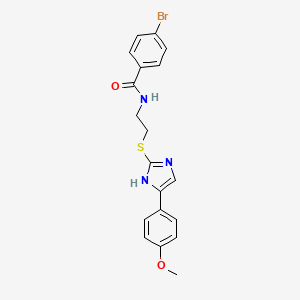
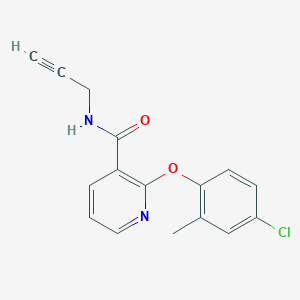
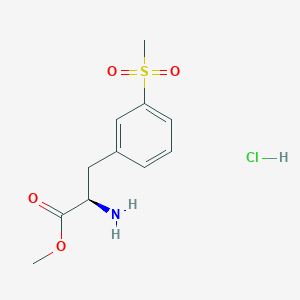
![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2983434.png)
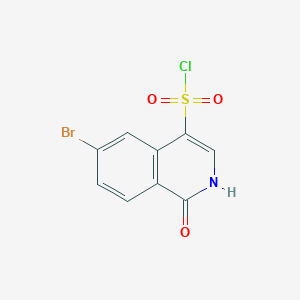


![4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2983443.png)
![N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2983445.png)
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2983446.png)
